molecular formula C10H10ClN5O2 B12493902 2-azido-N-[(3-chloro-2-methylphenyl)carbamoyl]acetamide

2-azido-N-[(3-chloro-2-methylphenyl)carbamoyl]acetamide

Cat. No.: B12493902
M. Wt: 267.67 g/mol
InChI Key: LVLNZQBOHUQNJA-UHFFFAOYSA-N
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Preparation Methods

The preparation of 2-azido-N-[(3-chloro-2-methylphenyl)carbamoyl]acetamide typically involves organic synthesis reactions. The specific synthetic routes and reaction conditions can vary depending on the researcher’s experimental design .

Chemical Reactions Analysis

2-azido-N-[(3-chloro-2-methylphenyl)carbamoyl]acetamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The azido group can be replaced by other nucleophiles under suitable conditions.

    Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.

    Oxidation Reactions:

Common reagents and conditions used in these reactions include hydrogen gas for reduction and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-azido-N-[(3-chloro-2-methylphenyl)carbamoyl]acetamide is used in a variety of scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is used in biochemical research, particularly in studies involving proteomics.

Mechanism of Action

The mechanism of action of 2-azido-N-[(3-chloro-2-methylphenyl)carbamoyl]acetamide is not well-documented. the azido group is known to be a reactive functional group that can participate in various chemical reactions, potentially leading to the formation of reactive intermediates that can interact with biological molecules.

Comparison with Similar Compounds

Similar compounds to 2-azido-N-[(3-chloro-2-methylphenyl)carbamoyl]acetamide include other azido-substituted acetamides and carbamoyl compounds. These compounds share similar chemical properties and reactivity due to the presence of the azido group. the specific substituents on the aromatic ring and the acetamide moiety can lead to differences in reactivity and applications. Some similar compounds include:

  • This compound
  • This compound

Properties

Molecular Formula

C10H10ClN5O2

Molecular Weight

267.67 g/mol

IUPAC Name

2-azido-N-[(3-chloro-2-methylphenyl)carbamoyl]acetamide

InChI

InChI=1S/C10H10ClN5O2/c1-6-7(11)3-2-4-8(6)14-10(18)15-9(17)5-13-16-12/h2-4H,5H2,1H3,(H2,14,15,17,18)

InChI Key

LVLNZQBOHUQNJA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)NC(=O)CN=[N+]=[N-]

Origin of Product

United States

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